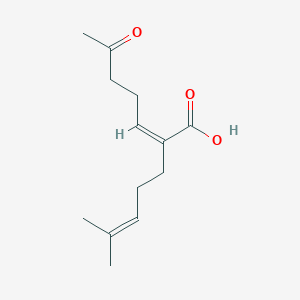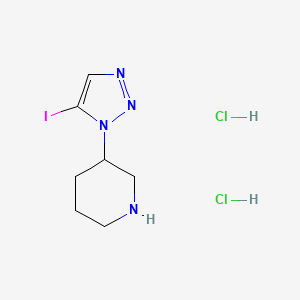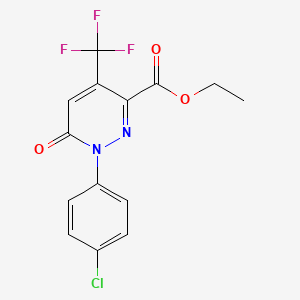![molecular formula C22H16ClNS B2664841 3-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]quinoline CAS No. 339013-14-8](/img/structure/B2664841.png)
3-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]quinoline, also known as CMPQ, is a heterocyclic molecule found in nature and synthesized in laboratories. It has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. CMPQ has been found to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial effects. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis : Quinoline derivatives like 3-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]quinoline have been studied extensively for their synthesis and structural properties. Research has shown that these compounds can be synthesized using techniques like Pd-catalyzed Suzuki–Miyaura cross-coupling reactions and analyzed using techniques such as NMR, FT-IR, and single crystal X-ray diffraction. Density functional theory (DFT) calculations have been employed to explore their optimized geometry, natural bond orbital (NBO) analysis, and nonlinear optical (NLO) properties (Khalid et al., 2019).
Optical and Electronic Properties : Studies have focused on the structural and optical properties of quinoline derivatives, including their polycrystalline forms and nanocrystallite dispersion in amorphous matrices. The optical properties have been determined based on spectrophotometer measurements, revealing insights into absorption parameters, molar extinction coefficient, and electric dipole strength (Zeyada et al., 2016).
Biological Activity and Fluorescence : Some quinoline derivatives are noted for their biological activities such as antitumor, analgesic, antimicrobial properties, and their use in anti-stress therapy. Their potential as fluorophores and role in studying various biological systems have also been highlighted. The focus has been on synthesizing new derivatives to explore these properties further (Aleksanyan & Hambardzumyan, 2014).
Photovoltaic Applications : There is research into the use of quinoline derivatives in the fabrication of organic–inorganic photodiode devices. These studies involve the deposition of these compounds using techniques like thermal evaporation and examining their photovoltaic properties, which includes studying their electrical properties and diode parameters under various conditions (Zeyada et al., 2016).
Corrosion Inhibition : Quinoline derivatives have been evaluated as corrosion inhibitors, particularly for metals like mild steel in acidic media. Computational and electrochemical analyses have been used to determine the relationship between the molecular structure of these compounds and their inhibition efficiency, providing a theoretical basis for their practical application in corrosion prevention (Saraswat & Yadav, 2020).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-2-(4-methylphenyl)sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNS/c1-15-6-12-19(13-7-15)25-22-20(16-8-10-18(23)11-9-16)14-17-4-2-3-5-21(17)24-22/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAJEPGWQSPVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2664759.png)




![6-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2664770.png)

![2-Cyclopropyl-5-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2664772.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]aniline](/img/structure/B2664773.png)

![2-(2-fluorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2664775.png)

